1-phenyl-4,5-dihydro-1H-pyrrol-3-amine
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Overview
Description
1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine is a heterocyclic compound that features a pyrrole ring with an amine group at the 3-position and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine can be synthesized through several methods. One common approach involves the condensation of an appropriate amine with a pyrrole precursor. For instance, the reaction of phenylhydrazine with a suitable ketone under acidic conditions can yield the desired compound. Another method includes the cyclization of N-phenylhydrazones with acylating agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized pyrrole derivatives with different substituents.
Scientific Research Applications
1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-4,5-dihydro-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Phenyl-3-aminopyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
1-Phenyl-2-pyrazoline: Another related compound with a pyrazoline ring.
1-Phenyl-3-aminopyrazoline: Features a pyrazoline ring with an amine group.
Uniqueness: 1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-phenyl-2,3-dihydropyrrol-4-amine |
InChI |
InChI=1S/C10H12N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,8H,6-7,11H2 |
InChI Key |
OFIMDEDHDBGLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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